3-Hydroxyisoquinoline
Overview
Description
3-Hydroxyisoquinoline is a compound used in a polymeric mixture of polyvinyl alcohol (PVA) along with Nile Red to produce white light through Förster resonance energy transfer . It is a natural product found in Ruta montana .
Synthesis Analysis
A convenient method for the synthesis of 3-hydroxyisoquinolines from β-ketoesters using a one-pot aryne acyl-alkylation/condensation procedure has been disclosed .
Molecular Structure Analysis
The molecular structure analysis of 3-Hydroxyisoquinoline is complex and involves various factors. More detailed information can be found in the referenced literature .
Chemical Reactions Analysis
Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid have been investigated based on the time-dependent density functional theory (TDDFT), suggesting a different double-proton transfer mechanism from the one proposed previously .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxyisoquinoline are diverse and depend on the conditions. Spectral and photophysical properties of 3-HIQ in various protic/aprotic solvents have been studied .
Scientific Research Applications
Fluorescence Applications
- Fluorescence Properties in Biological Models : 3-Hydroxyisoquinolines (ISOs) have been found to exhibit attractive biological properties, including blue fluorescence. This property has been utilized in studying the invertebrate animal model, Ciona intestinalis, where ISOs demonstrated potential as novel fluorescent dyes for cell nuclei (Mercurio et al., 2021).
Spectroscopy and Photochemistry
- Photoelectron Spectroscopy : Research on the ionization of gas phase 3-hydroxyisoquinoline using synchrotron radiation revealed insights into the photoionization process and the electronic state energetics of its cationic forms (Pan et al., 2013).
- Phototautomerization Studies : Investigations into the spectral and photophysical properties of 3-hydroxyisoquinoline showed that phototautomerization can occur in the excited state, influenced by solvent polarity (Joshi et al., 2014).
Chemical Reactions and Synthesis
- Azo-Coupling Reactions : Studies on azo-coupling reactions of 3-hydroxyisoquinoline have contributed to the understanding of substituent positions in chemical synthesis (Andronova et al., 1972).
- New Fluorescent Derivatives : Modifications of 3-hydroxyisoquinolines have led to the creation of new fluorescent derivatives, enhancing the understanding of their fluorescence properties (Balog et al., 2011).
Tautomerism and Solvent Effects
- Tautomerism Studies : The tautomerism of 3-hydroxyisoquinolines has been explored in various solvents, contributing to the understanding of lactim and lactam forms (Evans et al., 1967).
- Effect of Solvents on Proton Transfer : Research on the effect of protic and aprotic solvents on proton transfer in 3-hydroxyisoquinoline has revealed significant insights into the structures, energetics, and tautomerizations of 3HIQ (Xiao et al., 2015).
Potential Therapeutic Applications
- Neuroprotective Effects : A study on 2‐(1‐chloro‐4‐hydroxyisoquinoline‐3‐carboxamido) acetic acid, a derivative of 3-hydroxyisoquinoline, showed neuroprotective effects in mice models of cerebral ischemia, indicating potential therapeutic applications (Chen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2H-isoquinolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
Record name | Isoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisoquinoline | |
CAS RN |
7651-81-2 | |
Record name | 3(2H)-Isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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